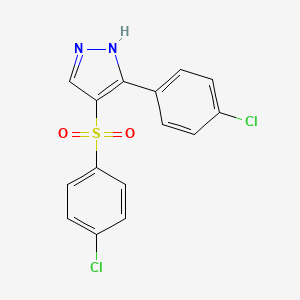

5-(4-氯苯基)-4-(4-氯苯基)磺酰基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1H-pyrazole is a derivative of the 1H-pyrazole family, which is characterized by the presence of a pyrazole ring, a five-membered heterocycle containing two nitrogen atoms. This particular compound is further modified with chlorophenyl groups and a sulfonyl group, indicating potential for diverse chemical reactivity and biological activity .

Synthesis Analysis

The synthesis of related 1H-pyrazole derivatives often involves the cyclization of hydrazones or the reaction of enaminones with hydrazines. For instance, the synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles is achieved through the reaction of N-allenic sulfonylhydrazones with controlled migrations of sulfonyl groups, influenced by the choice of Lewis acids . Similarly, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which shares the chlorophenyl moiety with our compound of interest, is a multi-step process starting from 4-chlorobenzoic acid and involves esterification, hydrazination, and cyclization steps .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallographic analysis. For example, the crystal structure of a closely related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined to crystallize in the triclinic space group with specific cell parameters, and its structure was further supported by DFT calculations . These techniques are essential for confirming the regiochemistry and the overall molecular geometry of such compounds.

Chemical Reactions Analysis

The chemical reactivity of 1H-pyrazole derivatives can be quite varied. For instance, the sulfonylation of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole with p-toluenesulfonyl chloride indicates that these compounds can undergo further functionalization . Additionally, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester demonstrates the potential for these molecules to be modified into more complex structures with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by their molecular structure. For example, the crystallographic analysis provides insights into the solid-state properties, such as crystal packing and hydrogen bonding patterns . Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential maps, offer predictions about the chemical reactivity and stability of these compounds . Additionally, the solubility and existence of different ionic forms in solution, as observed for some derivatives, are important for understanding their behavior in various environments .

科学研究应用

化学合成和表征

- 合成和磺酰化: 一项研究提供了关于相关吡唑衍生物的合成和磺酰化的实验数据。这些化合物的结构特征使用 IR、UV 和 NMR 光谱法确定,重点介绍了表征此类化学结构所用的方法 (Diana 等人,2018)。

- 晶体结构和分子对接: 研究包括确定某些四唑衍生物的晶体结构,其结构与所讨论的化合物相似。本文还描述了分子对接研究,以了解分子在特定酶内的方向和相互作用,重点介绍了该化合物在酶抑制中的潜在作用 (Al-Hourani 等人,2015)。

生物活性与应用

- 抗菌活性: 一篇论文报道了苯磺酰基吡唑啉衍生物的合成及其抗菌活性,表明该化合物在开发抗菌剂方面的潜力 (Shah 等人,2014)。

- 抗肿瘤和抗病毒活性: 吡唑衍生物的合成与抗肿瘤和抗病毒活性有关,表明相关化合物在医学研究中具有潜在的治疗应用 (Chen 等人,2010)。

- 除草剂和杀虫剂活性: 对一系列含芳基硫/亚磺酰基/磺酰基基团的 N-苯基吡唑基芳基甲基酮衍生物的研究表明,它们具有良好的除草剂和杀虫剂活性,表明具有潜在的农业应用 (Wang 等人,2015)。

属性

IUPAC Name |

5-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-11-3-1-10(2-4-11)15-14(9-18-19-15)22(20,21)13-7-5-12(17)6-8-13/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWBYBFUHLUNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)

![2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid](/img/structure/B2526473.png)

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526477.png)

![2-Chloro-1-[4-[[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2526481.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)